(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of (E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is not fully understood. However, studies have suggested that it may exert its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation in various animal models. It has also been reported to exhibit antioxidant activity and may have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is its potential as a multi-targeted agent. It exhibits anti-cancer and anti-inflammatory effects, as well as antioxidant and neuroprotective properties. However, its limitations include its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Studies may also focus on improving the compound's solubility and bioavailability to increase its effectiveness. Additionally, further research may explore the compound's potential as a neuroprotective agent and its effects on various signaling pathways.
Synthesis Methods
The synthesis of (E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide has been reported in various scientific studies. One of the most common methods involves the reaction of furan-2-carboxylic acid with N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide has been studied for its potential applications in various fields. One of the most significant areas of research is its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells and can induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in various animal models.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(15,9-16-2)8-13-11(14)6-5-10-4-3-7-17-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRVLFPZBUHLT-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(COC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(COC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide |
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